molecular formula C15H13F6N3OS B11084242 4-Methyl-N-[2,2,2-trifluoro-1-(5-methyl-thiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide

4-Methyl-N-[2,2,2-trifluoro-1-(5-methyl-thiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide

Cat. No.: B11084242
M. Wt: 397.3 g/mol
InChI Key: WDNDTXBUNCGZMK-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-Hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-propanyl}-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropyl group, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-propanyl}-4-methylbenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Hexafluoropropyl Group: The hexafluoropropyl group can be introduced via nucleophilic substitution reactions using hexafluoropropanol derivatives.

    Coupling with Benzamide: The final step involves coupling the thiazole derivative with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-Hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-propanyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{1,1,1,3,3,3-Hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-propanyl}-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-propanyl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The hexafluoropropyl group and thiazole ring may contribute to its binding affinity and specificity towards certain enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another similar compound with applications in organic synthesis and materials science.

Uniqueness

N-{1,1,1,3,3,3-Hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-propanyl}-4-methylbenzamide is unique due to its combination of a hexafluoropropyl group, thiazole ring, and benzamide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H13F6N3OS

Molecular Weight

397.3 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl]-4-methylbenzamide

InChI

InChI=1S/C15H13F6N3OS/c1-8-3-5-10(6-4-8)11(25)23-13(14(16,17)18,15(19,20)21)24-12-22-7-9(2)26-12/h3-7H,1-2H3,(H,22,24)(H,23,25)

InChI Key

WDNDTXBUNCGZMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=NC=C(S2)C

Origin of Product

United States

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